molecular formula C6H12O3 B14475455 2-Hydroperoxycyclohexan-1-ol CAS No. 67680-02-8

2-Hydroperoxycyclohexan-1-ol

Cat. No.: B14475455
CAS No.: 67680-02-8
M. Wt: 132.16 g/mol
InChI Key: UBIBQRDHLFTCKX-UHFFFAOYSA-N
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Description

2-Hydroperoxycyclohexan-1-ol is an organic compound with the molecular formula C6H12O3 It is a hydroperoxide derivative of cyclohexanol, characterized by the presence of a hydroperoxy group (-OOH) attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroperoxycyclohexan-1-ol can be synthesized through the oxidation of cyclohexanol using hydrogen peroxide as the oxidizing agent. The reaction typically involves the use of a catalyst, such as tungstic acid or a similar compound, to facilitate the oxidation process. The reaction is carried out under controlled conditions, including temperature and pH, to ensure the selective formation of the hydroperoxide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and reaction engineering techniques can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroperoxycyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form cyclohexanone or other oxygenated derivatives.

    Reduction: The compound can be reduced to cyclohexanol, regenerating the starting material.

    Substitution: The hydroperoxy group can be substituted with other functional groups, leading to the formation of different cyclohexane derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, often in the presence of a catalyst like tungstic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used to replace the hydroperoxy group under appropriate conditions.

Major Products Formed

    Cyclohexanone: Formed through further oxidation.

    Cyclohexanol: Formed through reduction.

    Substituted Cyclohexanes: Formed through substitution reactions.

Scientific Research Applications

2-Hydroperoxycyclohexan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of oxygenated derivatives of cyclohexane.

    Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular metabolism.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative pathways.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroperoxycyclohexan-1-ol involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involved in oxidative stress and redox regulation.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: The parent compound, lacking the hydroperoxy group.

    Cyclohexanone: An oxidized derivative of cyclohexanol.

    Cyclohexane: The fully saturated hydrocarbon.

Uniqueness

2-Hydroperoxycyclohexan-1-ol is unique due to the presence of the hydroperoxy group, which imparts distinct reactivity and chemical properties. This functional group allows the compound to participate in specific oxidation and reduction reactions that are not possible with its analogs.

Properties

CAS No.

67680-02-8

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

2-hydroperoxycyclohexan-1-ol

InChI

InChI=1S/C6H12O3/c7-5-3-1-2-4-6(5)9-8/h5-8H,1-4H2

InChI Key

UBIBQRDHLFTCKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)O)OO

Origin of Product

United States

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